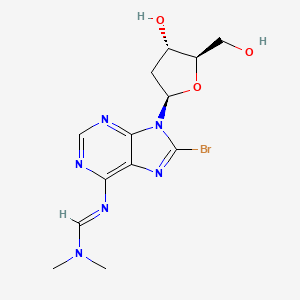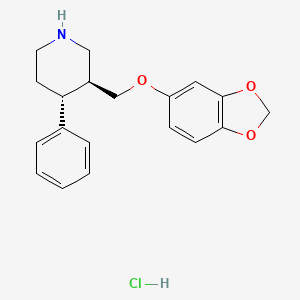
2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione
Overview
Description
2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloronaphthalene-1,4-dione and 6-amino-3-methoxy-2-methylphenol.
Reaction Steps:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The amino and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Depending on the substituents introduced, various functionalized derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione would depend on its specific biological target. Generally, naphthoquinones exert their effects through:
Redox Cycling: Generating reactive oxygen species (ROS) that can damage cellular components.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
DNA Intercalation: Interacting with DNA to disrupt replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Amino-3-methoxyphenoxy)-3-chloronaphthalene-1,4-dione
- 2-(6-Amino-2-methylphenoxy)-3-chloronaphthalene-1,4-dione
- 2-(6-Amino-3-methoxy-2-methylphenoxy)-naphthalene-1,4-dione
Uniqueness
2-(6-Amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione is unique due to the specific combination of functional groups, which can influence its reactivity and biological activity. The presence of both amino and methoxy groups, along with the naphthoquinone core, provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
2-(6-amino-3-methoxy-2-methylphenoxy)-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-9-13(23-2)8-7-12(20)17(9)24-18-14(19)15(21)10-5-3-4-6-11(10)16(18)22/h3-8H,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUILQUUPNUSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


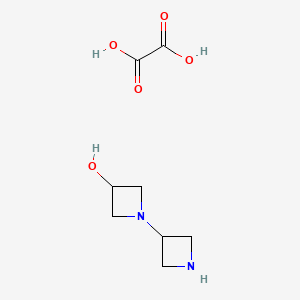
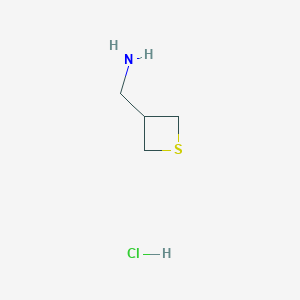
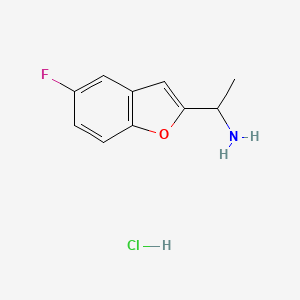
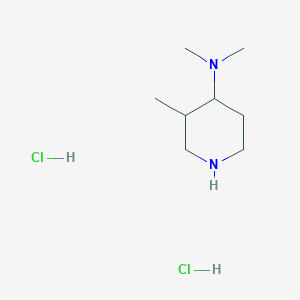



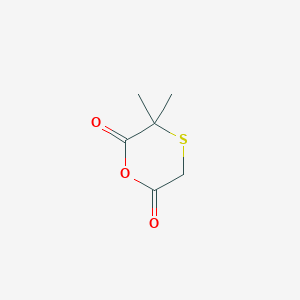
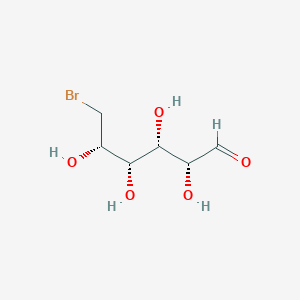
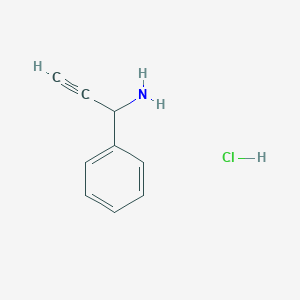
![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)

